molecular formula C13H14N4O3 B285877 N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No. B285877
M. Wt: 274.28 g/mol
InChI Key: PMLSUHAVDUOYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as MIM-D3, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound is known to inhibit the activity of a specific protein kinase, making it a promising target for drug development.

Mechanism of Action

N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide inhibits the activity of a specific protein kinase known as PIM kinase. This kinase is involved in various cellular processes, including cell survival, proliferation, and differentiation. By inhibiting PIM kinase, N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can disrupt these processes and potentially lead to therapeutic effects.
Biochemical and physiological effects:
Studies have shown that N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can inhibit the growth of cancer cells and sensitize them to chemotherapy. In addition, N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have anti-inflammatory effects in animal models. These effects are likely due to the inhibition of PIM kinase activity.

Advantages and Limitations for Lab Experiments

One advantage of using N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments is its specificity for PIM kinase. This allows researchers to study the effects of inhibiting this particular kinase without affecting other cellular processes. However, one limitation is that N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide may not be effective in all types of cancer or inflammation.

Future Directions

Further research is needed to fully understand the potential therapeutic effects of N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in various diseases. One direction for future research is to investigate the use of N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to study the effects of N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide on other cellular processes beyond PIM kinase inhibition. Additionally, more research is needed to determine the safety and efficacy of N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in humans.

Synthesis Methods

N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 3-methoxybenzylamine with diethyl malonate, followed by a series of reactions to form the final product.

Scientific Research Applications

N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been studied for its potential therapeutic effects in cancer, inflammation, and other diseases. In cancer research, N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. Inflammation research has suggested that N~4~-(3-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide may have anti-inflammatory effects by inhibiting the activity of certain enzymes.

properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide

InChI

InChI=1S/C13H14N4O3/c1-14-12(18)10-11(16-7-15-10)13(19)17-8-4-3-5-9(6-8)20-2/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19)

InChI Key

PMLSUHAVDUOYFN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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